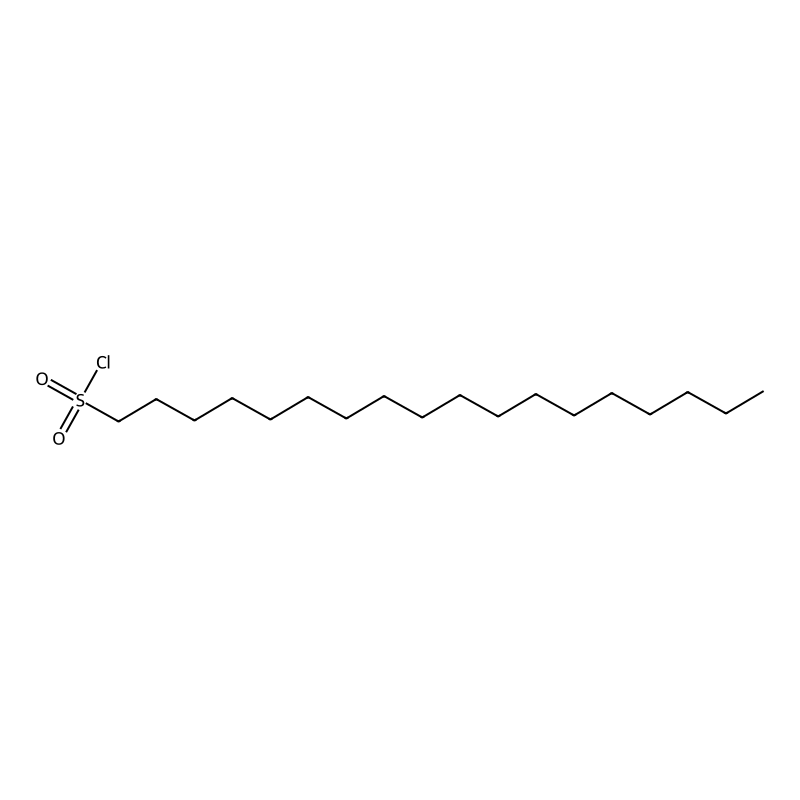1-Octadecanesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photocatalysis
Scientific Field: Photocatalysis
Application Summary: Sulfonyl chlorides, including Octadecane-1-sulphonyl chloride, can be used in photocatalytic reactions. Photocatalysis is a process where light energy is used to speed up a reaction. In this case, the sulfonyl chloride is used as a reagent in the reaction.
Methods of Application: The specific method involves using a photocatalyst, such as potassium poly(heptazine imide), to selectively generate different products from S-arylthioacetates.
Results/Outcomes: The study found that by changing the wavelength of the incident photons, selectivity towards one of three possible products could be achieved.
1-Octadecanesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 353.003 g/mol. This compound features a long aliphatic chain, specifically an octadecane backbone, attached to a sulfonyl chloride functional group. Its physical properties include a melting point of 58-60°C, a boiling point of 430.5°C at 760 mmHg, and a density of 0.985 g/cm³ . The presence of the sulfonyl chloride group makes it highly reactive, particularly towards nucleophiles, which is essential for its applications in organic synthesis.
- Substitution Reactions: It readily reacts with nucleophiles such as amines to form sulfonamides. This reaction involves the nucleophilic attack on the sulfur atom, leading to the release of chloride ions.
- Oxidation and Reduction Reactions: The sulfonyl chloride can be reduced to sulfonyl hydrides or oxidized to form sulfonic acids. Common reagents for these transformations include lithium aluminum hydride for reduction and hydrogen peroxide or potassium permanganate for oxidation .
Major Products Formed- Sulfonamides: Resulting from reactions with amines.
- Sulfonic Acids: Produced via oxidation.
- Sulfonyl Hydrides: Formed through reduction processes.
Research indicates that 1-octadecanesulfonyl chloride has potential biological applications, particularly in modifying biomolecules such as proteins and peptides. This modification can help elucidate the structure-function relationships of these biomolecules, which is crucial in biochemical studies and drug development . Additionally, it has been investigated for its role in synthesizing sulfonamide-based pharmaceuticals, which are known for their antibacterial properties.
1-Octadecanesulfonyl chloride can be synthesized through several methods:
- Oxidation of Thiols: This method typically employs reagents like N-chlorosuccinimide or tetrabutylammonium chloride under controlled conditions to oxidize thiols into sulfonyl chlorides.
- Industrial Production: In large-scale settings, similar oxidation processes are utilized, optimized for higher yields and purity to meet industrial standards .
The compound has diverse applications across various fields:
- Organic Synthesis: Used as a reagent for preparing sulfonamides and other sulfonyl derivatives.
- Biological Research: Employed in the modification of biomolecules to study their functions.
- Pharmaceutical Development: Investigated for its potential in drug synthesis, especially in developing new antibiotics.
- Industrial Uses: Utilized in producing surfactants, detergents, and specialty chemicals due to its surfactant properties .
Interaction studies involving 1-octadecanesulfonyl chloride focus on its reactivity with various nucleophiles. These studies help understand how modifications can affect the biological activity and physicochemical properties of biomolecules. The compound's ability to form stable bonds with amines and alcohols makes it a valuable tool in medicinal chemistry and bioconjugation techniques .
Several compounds share structural similarities with 1-octadecanesulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octadecylsulfonyl chloride | C₁₈H₃₇ClO₂S | Similar structure but shorter alkyl chain; different solubility characteristics. |
| 1-Hexadecanesulfonyl chloride | C₁₆H₃₃ClO₂S | Shorter carbon chain; less hydrophobicity compared to octadecane derivative. |
| 1-Dodecanesulfonyl chloride | C₁₂H₂₅ClO₂S | Significantly shorter chain; distinct physical properties affecting reactivity. |
Uniqueness
The uniqueness of 1-octadecanesulfonyl chloride lies in its long alkyl chain, which imparts specific physical and chemical properties that enhance its solubility and reactivity compared to shorter-chain analogs. This makes it particularly suitable for applications requiring higher hydrophobicity and stability in biological systems .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








